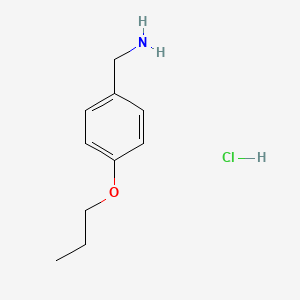![molecular formula C10H13ClN6S B6316717 [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride CAS No. 1993232-06-6](/img/structure/B6316717.png)
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride, also known as MIM-HCl, is a commonly used reagent in scientific research. It is used in many different applications, including biochemical and physiological studies. MIM-HCl is a highly reactive compound that is capable of forming covalent bonds with a variety of substrates. This makes it a useful reagent for a variety of applications, including protein labeling, enzyme inhibition, and drug discovery.
Scientific Research Applications
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is used in a variety of scientific research applications. It has been used to label proteins, enzymes, and other molecules in order to study their structure and function. It has also been used to inhibit enzymes, and to study the effects of enzyme inhibition on biochemical pathways. Additionally, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has been used to study the effects of drugs on biochemical pathways, and to identify potential drug targets.
Mechanism of Action
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is capable of forming covalent bonds with a variety of substrates. This is due to the presence of a reactive thiocarbamate group, which can form a covalent bond with the substrate. This covalent bond is stable, and can be used to label proteins, enzymes, and other molecules. Additionally, the covalent bond formed between [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride and the substrate can inhibit the activity of enzymes and other proteins.
Biochemical and Physiological Effects
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has been used to study the effects of drugs on biochemical pathways, and to identify potential drug targets. Additionally, [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has been used to study the effects of enzyme inhibition on biochemical pathways. The results of these studies have shown that [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride can have a variety of effects on biochemical and physiological processes, including changes in enzyme activity, changes in gene expression, and changes in cell signaling pathways.
Advantages and Limitations for Lab Experiments
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride has several advantages for use in lab experiments. It is highly reactive, and is capable of forming covalent bonds with a variety of substrates. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride in lab experiments. It is a highly reactive compound, and can be toxic if handled improperly. Additionally, it is not water soluble, and must be used in an aqueous solution.
Future Directions
For research involving [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride could include further exploration of its potential use in drug discovery, as well as its potential use in enzyme inhibition studies. Additionally, further research could be conducted on the biochemical and physiological effects of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride, as well as its potential use in gene expression studies. Furthermore, further research could be conducted to explore the potential use of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride in other areas, such as imaging and medical diagnostics. Finally, further research could be conducted to explore the potential for using [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride in combination with other reagents or compounds.
Synthesis Methods
[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride is synthesized by reacting 4-methylphenyl imidothiocarbamate with hydrochloric acid. The reaction is typically carried out in aqueous solution, and requires a temperature of at least 80°C in order to be successful. The reaction yields a white solid, which is then filtered and washed with water to obtain a pure sample of [1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride.
properties
IUPAC Name |
[1-(4-methylphenyl)tetrazol-5-yl]methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S.ClH/c1-7-2-4-8(5-3-7)16-9(13-14-15-16)6-17-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFOHSSGZVPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)


![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)







